molecular formula C8H11N3O2S B2801032 ETHYL 1-(CARBAMOTHIOYLMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE CAS No. 1190234-57-1

ETHYL 1-(CARBAMOTHIOYLMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

Cat. No.: B2801032
CAS No.: 1190234-57-1
M. Wt: 213.26
InChI Key: DFQLEGDDLVDFPY-UHFFFAOYSA-N
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Description

ETHYL 1-(CARBAMOTHIOYLMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE (CAS: 1190234-57-1) is a pyrazole-based derivative characterized by a carbamothiomethyl (-CH₂-CS-NH₂) substituent at the 1-position and an ethyl ester group at the 4-position of the pyrazole ring . The carbamothiomethyl group introduces sulfur and nitrogen atoms, influencing hydrogen-bonding capabilities and electronic properties, which may enhance interactions with biological targets .

Properties

IUPAC Name

ethyl 1-(2-amino-2-sulfanylideneethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-2-13-8(12)6-3-10-11(4-6)5-7(9)14/h3-4H,2,5H2,1H3,(H2,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQLEGDDLVDFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(CARBAMOTHIOYLMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE typically involves the reaction of ethyl 1H-pyrazole-4-carboxylate with 2-amino-2-thioxoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-(CARBAMOTHIOYLMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioxo group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Ethyl Pyrazole Carboxylates

The table below highlights structural differences between ETHYL 1-(CARBAMOTHIOYLMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE and similar compounds:

Compound Name Substituents at 1-Position Substituents at Other Positions CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Carbamothiomethyl (-CH₂-CS-NH₂) Ethyl ester at 4-position 1190234-57-1 C₈H₁₁N₃O₂S 213.25 Thiourea-like group for H-bonding
ETHYL 5-CHLORO-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE Methyl (-CH₃) Chlorine at 5-position - C₇H₉ClN₂O₂ 188.61 Halogenated; potential bioactivity
ETHYL 1-(4-METHYLBENZYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE 4-Methylbenzyl 4-Chlorophenyl at 5-position - C₂₀H₁₉ClN₂O₂ 354.83 Bulky aromatic groups for lipophilicity
ETHYL 5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOXYLATE 2-Methylphenyl (o-tolyl) Methyl at 5-position 618092-36-7 C₁₄H₁₆N₂O₂ 244.29 Electron-donating methyl groups

Key Observations:

  • Hydrogen Bonding : The thiourea-like group (-CS-NH₂) may form stronger hydrogen bonds than carbonyl or halogen substituents, enhancing interactions in biological systems .
  • Lipophilicity : Aromatic substituents (e.g., 4-methylbenzyl in ) increase lipophilicity, whereas the carbamothiomethyl group balances polarity with moderate hydrophobicity.

Physicochemical Properties

  • Solubility : The carbamothiomethyl group’s polarity may improve aqueous solubility compared to purely aromatic derivatives (e.g., ).
  • Thermal Stability : Thiourea derivatives typically exhibit lower melting points than halogenated analogs due to reduced crystallinity .

Biological Activity

Ethyl 1-(carbamothioylmethyl)-1H-pyrazole-4-carboxylate (CAS No. 1260243-04-6) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

  • Molecular Formula : C₉H₁₁N₃O₂S
  • Molecular Weight : 213.26 g/mol
  • Structure : The compound features a pyrazole ring substituted with a carbamothioyl group and an ethyl ester, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 μmol/mL
Escherichia coli0.038 μmol/mL
Pseudomonas aeruginosa0.067 μmol/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in the context of increasing antibiotic resistance.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Modulation of Signaling Pathways : Pyrazoles can affect various signaling pathways, including those related to immune responses and inflammation.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antimicrobial properties. Among these, compounds with similar structural motifs to this compound demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting the potential for this compound in therapeutic applications.

Another investigation focused on the anti-inflammatory effects of related pyrazole compounds, revealing that certain substitutions on the pyrazole ring enhanced their efficacy in reducing inflammation in vivo. These results suggest that modifications to the structure of this compound could lead to improved pharmacological profiles.

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